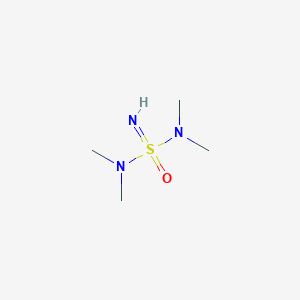
4-Azido-2-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-2-methylbenzonitrile is a chemical compound composed of nitrogen, carbon, and hydrogen with the chemical formula C8H6N4. This compound contains an azide group, making it highly reactive and useful in various scientific experiments. The presence of the azide group imparts unique properties to the compound, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the azidonation of 2-methylbenzonitrile using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of 4-Azido-2-methylbenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and recyclable catalysts can enhance the efficiency and scalability of the process . Safety measures are crucial due to the highly reactive nature of azides.
Chemical Reactions Analysis
Types of Reactions
4-Azido-2-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as triphenylphosphine (PPh3).
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or tosylates in the presence of a base.
Cycloaddition Reactions: Catalysts such as copper(I) iodide (CuI) and solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents like triphenylphosphine (PPh3) and solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Various substituted benzonitriles.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: 2-methylbenzonitrile amine derivatives.
Scientific Research Applications
4-Azido-2-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Employed in bioconjugation techniques to label biomolecules with azide groups for imaging and tracking.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Azido-2-methylbenzonitrile primarily involves the reactivity of the azide group. . This reaction is highly efficient and selective, making it a valuable tool in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as bioconjugation or drug synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Azidobenzonitrile: Similar structure but lacks the methyl group.
2-Azido-4-methylbenzonitrile: Similar structure with different positioning of the azide group.
4-Azido-2-fluorobenzonitrile: Contains a fluorine atom instead of a methyl group.
Uniqueness
4-Azido-2-methylbenzonitrile is unique due to the presence of both the azide and methyl groups, which can influence its reactivity and properties. The methyl group can provide steric hindrance and electronic effects that differentiate it from other azido compounds .
Properties
Molecular Formula |
C8H6N4 |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-azido-2-methylbenzonitrile |
InChI |
InChI=1S/C8H6N4/c1-6-4-8(11-12-10)3-2-7(6)5-9/h2-4H,1H3 |
InChI Key |
GFVIHTZCBOVQRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=[N+]=[N-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Oxan-2-yl)methyl]piperidine](/img/structure/B13610790.png)









![rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B13610829.png)
